molecular formula C25H26N6 B11983002 2-Isopropyl-3-methyl-1-[4-(2-pyridinyl)-1-piperazinyl]pyrido[1,2-A]benzimidazole-4-carbonitrile

2-Isopropyl-3-methyl-1-[4-(2-pyridinyl)-1-piperazinyl]pyrido[1,2-A]benzimidazole-4-carbonitrile

Cat. No.: B11983002
M. Wt: 410.5 g/mol
InChI Key: YGHZSMOEEFDPPW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Isopropyl-3-methyl-1-[4-(2-pyridinyl)-1-piperazinyl]pyrido[1,2-A]benzimidazole-4-carbonitrile involves multiple steps, typically starting with the preparation of the pyrido[1,2-A]benzimidazole core. This core is then functionalized through various chemical reactions to introduce the isopropyl, methyl, pyridinyl, and piperazinyl groups . Industrial production methods often involve optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

2-Isopropyl-3-methyl-1-[4-(2-pyridinyl)-1-piperazinyl]pyrido[1,2-A]benzimidazole-4-carbonitrile undergoes several types of chemical reactions, including:

Scientific Research Applications

2-Isopropyl-3-methyl-1-[4-(2-pyridinyl)-1-piperazinyl]pyrido[1,2-A]benzimidazole-4-carbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Isopropyl-3-methyl-1-[4-(2-pyridinyl)-1-piperazinyl]pyrido[1,2-A]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C25H26N6

Molecular Weight

410.5 g/mol

IUPAC Name

3-methyl-2-propan-2-yl-1-(4-pyridin-2-ylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C25H26N6/c1-17(2)23-18(3)19(16-26)24-28-20-8-4-5-9-21(20)31(24)25(23)30-14-12-29(13-15-30)22-10-6-7-11-27-22/h4-11,17H,12-15H2,1-3H3

InChI Key

YGHZSMOEEFDPPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1C(C)C)N4CCN(CC4)C5=CC=CC=N5)C#N

Origin of Product

United States

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